molecular formula C15H23NO4 B510520 (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine CAS No. 669737-15-9

(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine

Cat. No.: B510520
CAS No.: 669737-15-9
M. Wt: 281.35g/mol
InChI Key: OXCKCCGTEIJZMV-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine is an organic compound that features a tetrahydrofuran ring and a benzylamine moiety with three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzylamine moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features are conducive to binding with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

The compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions. Additionally, it may find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (Tetrahydro-furan-2-ylmethyl)-(2,4-dimethoxy-benzyl)-amine: Lacks one methoxy group compared to the target compound.

    (Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine: Has a different substitution pattern on the benzene ring.

    (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-phenethyl)-amine: Contains an ethyl group instead of a methyl group.

Uniqueness

(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine is unique due to its specific substitution pattern on the benzene ring and the presence of the tetrahydrofuran ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKCCGTEIJZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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